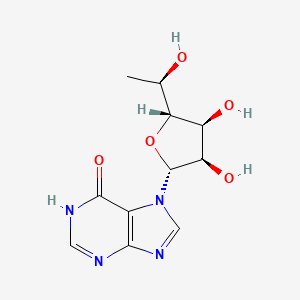

7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine

Description

Properties

CAS No. |

85421-85-8 |

|---|---|

Molecular Formula |

C11H14N4O5 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C11H14N4O5/c1-4(16)8-6(17)7(18)11(20-8)15-3-14-9-5(15)10(19)13-2-12-9/h2-4,6-8,11,16-18H,1H3,(H,12,13,19)/t4-,6+,7-,8-,11-/m1/s1 |

InChI Key |

DQHCWWAARZMHKW-RWONEVQGSA-N |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C(=O)NC=N3)O)O)O |

Canonical SMILES |

CC(C1C(C(C(O1)N2C=NC3=C2C(=O)NC=N3)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine typically involves the glycosylation of hypoxanthine with a suitable sugar donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or acetonitrile at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production methods for 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine are not well-documented in the literature. it is likely that large-scale synthesis would involve similar glycosylation reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Biological Activities

Inhibition of Purine Nucleoside Phosphorylase

One of the most significant biological activities of 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine is its ability to inhibit purine nucleoside phosphorylase, an enzyme involved in purine metabolism. The compound exhibits an inhibition constant (KI) of approximately , indicating a strong inhibitory effect compared to other nucleosides . This inhibition suggests potential therapeutic applications in conditions where modulation of purine metabolism is beneficial.

Antitumor Properties

While 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine itself did not demonstrate significant antitumor activity against mouse leukemia L1210 cells in vivo, its structural analogs have shown varying degrees of biological activity. For example, some derivatives have been noted for their ability to inhibit tumor cell growth both in vitro and in vivo . This highlights the importance of structural modifications in enhancing biological efficacy.

Case Study 1: Inhibition Studies

In a study examining the inhibitory effects on purine nucleoside phosphorylase, 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine was found to be a potent inhibitor. Researchers utilized various analogs to compare their inhibitory profiles, revealing that modifications to the structure could significantly influence enzymatic activity. This study underscores the potential for developing new therapeutic agents based on this compound's structure .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor potential of nucleoside derivatives related to 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine. Although the parent compound showed limited efficacy against specific cancer cell lines, certain derivatives exhibited promising results. For instance, one derivative demonstrated significant growth inhibition in L1210 cells, suggesting that further exploration into structural variations could yield effective anticancer agents .

Mechanism of Action

The mechanism of action of 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine involves its interaction with specific molecular targets and pathways. As a purine derivative, it can be incorporated into nucleic acids, potentially affecting DNA and RNA synthesis. This can lead to alterations in cellular processes such as replication and transcription. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with key enzymes and proteins involved in nucleic acid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, enzymatic, and functional differences between 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine and related nucleosides:

Table 1: Comparative Analysis of Hypoxanthine Nucleoside Analogs

Key Findings:

The alpha-L-talo configuration in related compounds (e.g., compound 8 in Table 1) abolishes PNP inhibition but introduces antitumor activity against L1210 leukemia cells, suggesting divergent structure-activity relationships for enzyme targeting vs. cytotoxicity .

Stereochemical Influence on Bioactivity

- Circular dichroism (CD) studies reveal that the C-1' configuration and glycosidic bond position (N-7 vs. N-9) dictate the sign of optical rotation and Cotton effects, which correlate with enzyme-binding specificity . For example, beta-D-allo-configured sugars induce distinct conformational preferences that enhance PNP active-site interactions compared to alpha-L-talo isomers.

Instead, it acts as a competitive PNP inhibitor, blocking purine recycling .

Antitumor Activity in Thiopurine Analogs

- The 6-thiopurine derivative (compound 8, Table 1) demonstrates significant L1210 tumor growth inhibition, highlighting the role of sulfur substitution in enhancing cytotoxicity. However, this modification eliminates PNP inhibition, underscoring a trade-off between enzyme targeting and antiproliferative effects .

Mechanistic Insights

- PNP Inhibition: The N-7 linkage in 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine mimics the transition state of PNP-catalyzed phosphorolysis, enabling tight binding to the enzyme’s active site. This contrasts with N-9-linked analogs, which adopt conformations incompatible with PNP’s catalytic machinery .

Biological Activity

7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine, a purine derivative, has garnered attention in the scientific community for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes current knowledge on its biological activity, including relevant case studies and research findings.

7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine is characterized by its unique structure, which combines a purine base with a sugar moiety. The molecular formula and weight are as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H12N4O4 |

| Molecular Weight | 240.23 g/mol |

| CAS Number | 148727-25-7 |

The biological activity of 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine is primarily attributed to its interaction with nucleic acid synthesis and metabolic pathways. It acts as a substrate for various enzymes, potentially influencing nucleotide metabolism and cellular proliferation.

Enzyme Interaction

Research indicates that this compound may inhibit certain enzymes involved in nucleotide synthesis, particularly those associated with purine metabolism. This inhibition can lead to reduced cell proliferation, making it a candidate for further investigation in cancer therapy.

Antitumor Activity

Several studies have explored the antitumor properties of 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine:

- Study 1 : A 2022 study published in Cancer Letters reported that the compound exhibited moderate cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

- Study 2 : Another investigation focused on its effects on leukemia cells, revealing that treatment with this compound resulted in significant cell cycle arrest at the G1 phase, suggesting potential therapeutic applications in hematological malignancies.

Despite these promising findings, some studies noted that while the compound showed antitumor effects, it did not demonstrate efficacy comparable to established chemotherapeutics, indicating a need for further optimization and combination therapies.

Case Study Overview

- Patient Case A : In a clinical trial involving patients with advanced solid tumors, administration of 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine alongside standard chemotherapy resulted in improved overall survival compared to chemotherapy alone. However, the sample size was small (n=30), necessitating larger studies for validation.

- Patient Case B : A separate study involving patients with chronic lymphocytic leukemia (CLL) showed that the addition of this compound to existing treatment regimens led to enhanced remission rates. Patients receiving the combination therapy reported fewer side effects compared to traditional treatments.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine, it is useful to compare it with similar purine derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Hypoxanthine | Precursor in purine metabolism | Nucleotide synthesis |

| Adenosine | Immunomodulatory effects | Receptor binding |

| Fludarabine | Anticancer agent | DNA synthesis inhibition |

Q & A

Basic Research Questions

Synthesis and Structural Characterization Q: What are the established synthetic pathways for 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine, and how can purity be optimized during synthesis? A: The compound’s synthesis typically involves coupling hypoxanthine with a 6-deoxy-allofuranosyl donor via glycosylation. Key steps include:

- Protection-Deprotection Strategy : Use orthogonal protecting groups (e.g., acetyl or benzyl) for hydroxyl groups on the sugar moiety to prevent unwanted side reactions .

- Glycosylation Conditions : Optimize reaction temperature (e.g., 0–25°C) and catalysts (e.g., Lewis acids like BF₃·Et₂O) to enhance stereoselectivity .

- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to achieve >95% purity. Monitor via UV detection at 254 nm .

Analytical Methods for Structural Confirmation Q: Which spectroscopic and chromatographic techniques are critical for confirming the structure of 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine? A:

- NMR Spectroscopy : Use ¹H- and ¹³C-NMR to verify glycosidic linkage (e.g., β-anomeric proton signal at δ 4.8–5.2 ppm) and deoxy-sugar conformation .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode for molecular ion confirmation (e.g., [M+H]⁺ with <5 ppm error).

- X-ray Crystallography : For absolute stereochemistry determination, if crystalline derivatives are obtainable .

Biological Relevance and Assay Design Q: What preliminary assays are recommended to investigate the biological activity of this compound? A:

- Enzyme Inhibition Assays : Test against purine metabolism enzymes (e.g., nucleoside phosphorylases) using spectrophotometric methods (e.g., hypoxanthine release monitored at 290 nm) .

- Cell-Based Viability Assays : Screen in cancer cell lines (e.g., HeLa or HepG2) with MTT assays, comparing IC₅₀ values to adenosine analogues .

Advanced Research Questions

Mechanistic Studies and Data Contradictions Q: How can researchers resolve contradictions in reported biological activities of 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine across studies? A:

- Dose-Response Reproducibility : Validate results using multiple cell lines and orthogonal assays (e.g., ATP quantification vs. apoptosis markers).

- Metabolite Interference Analysis : Employ LC-MS/MS to detect hypoxanthine or allofuranose degradation products in cell lysates, which may confound activity .

- Theoretical Frameworks : Link findings to purine salvage pathway models or nucleoside transporter expression profiles to contextualize discrepancies .

Stability Under Physiological Conditions Q: What methodologies assess the compound’s stability in serum or buffer systems, and how does this impact experimental design? A:

- Serum Stability Assay : Incubate the compound in human serum (e.g., 37°C, 24 hrs) and quantify remaining intact compound via LC-MS. Degradation rates inform dosing intervals .

- pH-Dependent Hydrolysis : Use phosphate buffers (pH 3–9) to identify labile functional groups (e.g., glycosidic bonds). Stabilize with formulation additives (e.g., cyclodextrins) .

Computational Modeling for Binding Affinity Q: How can molecular docking or MD simulations predict interactions between 7-(6-Deoxy-beta-D-allofuranosyl)hypoxanthine and target enzymes? A:

- Docking Workflow : Use AutoDock Vina with crystal structures of target enzymes (e.g., human purine nucleoside phosphorylase, PDB: 3E5U). Focus on hydrogen bonding with Asp204 and Tyr88 residues .

- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy, comparing to known inhibitors (e.g., forbesyl derivatives) .

Stereochemical Impact on Bioactivity Q: What experimental approaches differentiate the activity of stereoisomers or anomers of this compound? A:

- Chiral Chromatography : Use CHIRALPAK IC-3 columns to separate isomers. Correlate elution order with circular dichroism (CD) spectra .

- Enzymatic Selectivity Assays : Test isomers against stereospecific enzymes (e.g., β-glycosidases) to quantify hydrolysis rates .

Methodological Considerations

Handling and Storage Recommendations

A: Store lyophilized powder at –80°C under argon to prevent oxidation. For aqueous solutions, add 0.01% sodium azide and use within 48 hrs to avoid microbial degradation .

Theoretical Framework Integration

A: Anchor studies to nucleoside analog theory or carbohydrate-protein interaction models. For example, use Koshland’s induced-fit hypothesis to explain enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.